A-Lactulose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

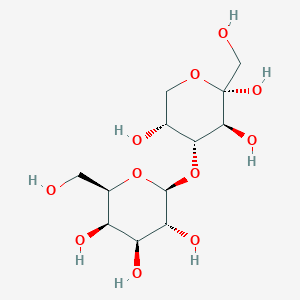

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXQZRRLOGAJF-WJONTELPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260218 | |

| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85026-53-5 | |

| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Lactulose: A Comprehensive Technical Guide to Synthesis and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Lactulose (4-O-β-D-galactopyranosyl-α-D-fructofuranose), a synthetic disaccharide, is a prominent molecule in the pharmaceutical and food industries. It is not naturally present in raw milk but can be formed during heat processing.[1] Commercially, it is produced through the isomerization of lactose (B1674315).[1] Renowned for its clinical applications in treating constipation and hepatic encephalopathy, its role as a prebiotic has garnered significant attention, opening avenues in functional food development.[2][3] This technical guide provides an in-depth exploration of the synthesis methodologies and structural analysis techniques for this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The synthesis of lactulose (B1674317) primarily follows two main routes: chemical isomerization and enzymatic synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Chemical Synthesis: Isomerization of Lactose

The cornerstone of industrial lactulose production is the chemical isomerization of lactose in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement.[2] This reaction transforms the glucose moiety of lactose into a fructose (B13574) moiety.[2]

Reaction Mechanism:

The process is initiated by a base, which facilitates the formation of an enediol intermediate from the glucose portion of the lactose molecule. This intermediate subsequently rearranges to form the fructose unit, yielding lactulose.[2]

Method 1: Alkaline Isomerization with Sodium Aluminate

-

Materials: Lactose, Sodium Aluminate, Water, Ice, Carbon Dioxide (gaseous), Ion-exchange resins.

-

Procedure:

-

Prepare a 20-50% (w/w) aqueous solution or suspension of lactose and warm it to a temperature between 25°C and 50°C.

-

Add a 30-40% (w/w) solution of sodium aluminate to the lactose solution. The molar ratio of sodium aluminate to lactose can range from 0.5:1 to 2:1.

-

Allow the reaction to proceed for 6-16 hours at a temperature between 25°C and 50°C.

-

Quench the reaction by adding ice to the mixture.

-

Neutralize the mixture by bubbling gaseous CO2 at 0.25-0.5 MPa, which precipitates aluminum hydroxide (B78521).

-

Separate the aluminum hydroxide precipitate by filtration.

-

Deionize the resulting solution using ion-exchange resins.[4]

-

Method 2: Isomerization using Magnesium Oxide and Sodium Hydrosulphite

-

Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized Water, Strong cationic resin, Weak anionic resin.

-

Procedure:

-

Prepare a 60-70% aqueous solution of lactose.

-

Add magnesium oxide and sodium hydrosulphite, each at 0.05-0.2% by weight with respect to the lactose.

-

Heat the solution to 100°C and maintain this temperature for 10 minutes.

-

Cool the reaction mixture and filter off any unreacted lactose.

-

Purify the solution by passing it through a strong cationic resin followed by a weak anionic resin.[5]

-

Method 3: Borax-Mediated Isomerization

-

Materials: Lactose-monohydrate, Borax (B76245), De-ionized water, Weakly acidic ion exchanger, Strongly acidic ion exchanger.

-

Procedure:

-

Prepare a solution of 175 kg of lactose-monohydrate and 46.3 kg of borax in 800 kg of de-ionized water.

-

Heat the solution at 95°C for 3 hours.

-

Pass the resulting sugar mixture solution over a weakly acidic ion exchanger and then a strongly acidic ion exchanger to remove sodium ions.

-

Evaporate the solution to 15% dry material for further purification.[6]

-

| Catalyst/Method | Lactose Concentration | Temperature (°C) | Time (h) | Lactose Conversion (%) | Lactulose Yield (%) | Reference |

| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 55-65 | 83-85 | [4] |

| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 90-95 | 68-75 | [4] |

| MgO & Na hydrosulphite | 60-70% (w/w) | ~100 | ~0.17 | - | - | [5] |

| Borax | ~17.1% (w/w) | 95 | 3 | - | ~42.4 (from initial lactose) | [6] |

| Ge-132 (Organogermanium) | - | 60 | 0.33-0.5 | - | ~43-50 (g/L) | [7] |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more environmentally friendly and specific alternative to chemical methods, minimizing byproduct formation.[8][9] The two primary enzymatic strategies are transgalactosylation and isomerization.

Enzymatic Pathways:

-

Transgalactosylation: Catalyzed by β-galactosidase, this process involves the transfer of a galactosyl group from lactose to fructose. This reaction competes with the hydrolysis of lactose into glucose and galactose.[10]

-

Isomerization: Cellobiose 2-epimerase can directly convert the glucose moiety of lactose into a fructose moiety to form lactulose.[8][11]

Method 1: Transgalactosylation using β-galactosidase

-

Enzyme Source: β-galactosidases from various microorganisms like Aspergillus oryzae or Kluyveromyces lactis are commonly used.[10][12]

-

Materials: Lactose, Fructose, β-galactosidase, appropriate buffer (e.g., phosphate (B84403) or citrate-phosphate buffer).

-

Procedure:

-

Prepare a solution containing lactose (e.g., 10% w/w) and fructose (e.g., 30% w/w) in a suitable buffer at the optimal pH for the enzyme (e.g., pH 6.7 for K. lactis β-galactosidase).

-

Add the β-galactosidase enzyme solution (e.g., 400 µl of 3000 U/ml for 100g of sugar solution).

-

Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a specific duration (e.g., 120 minutes), with periodic sampling to monitor lactulose concentration.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

-

Method 2: Continuous Synthesis in a Stirred Tank Reactor (CSTR)

-

Enzyme: Immobilized β-galactosidase from Aspergillus oryzae on glyoxyl agarose (B213101) support.

-

Materials: Lactose, Fructose, 100 mM citrate-phosphate buffer (pH 4.5).

-

Procedure:

-

Set up a CSTR with an effective volume of 2 L and a working volume of 585 mL.

-

Maintain the reactor temperature at 50°C and pH at 4.5.

-

Prepare the substrate solution with a total sugar concentration of 50% (w/w) in the citrate-phosphate buffer, with a fructose to lactose molar ratio of 8.

-

Feed the substrate solution into the reactor containing the immobilized enzyme (29.06 IUH·mL–1) at a flowrate of 12 mL·min–1.

-

Continuously collect the effluent and quantify the substrates and products using HPLC.[13][14]

-

| Enzyme | Method | Substrate Concentration | Temperature (°C) | pH | Max. Lactulose Yield (%) | Reference |

| β-galactosidase (K. lactis) | Batch | 10% Lactose, 30% Fructose | 40 | 6.7 | 12.2 (relative to initial lactose) | [15] |

| β-galactosidase (A. oryzae) | CSTR | 50% (w/w) total sugars | 50 | 4.5 | - | [13] |

| Cellobiose 2-epimerase (C. saccharolyticus) in S. cerevisiae | Batch | - | - | - | 20.8 | [11] |

| Immobilized β-galactosidase & Glucose Isomerase | Batch | 14-20% Lactose | 53.5 | 7.5 | - | [16] |

Purification of this compound

Purification is a critical step to remove unreacted lactose, monosaccharides (galactose, fructose), and other byproducts.

Experimental Protocols for Purification

Method 1: Crystallization from Ethanol (B145695)

-

Materials: Commercial lactulose syrup, Absolute ethanol.

-

Procedure:

-

Take a commercial lactulose syrup and evaporate it to dryness under vacuum to remove water. This can be facilitated by adding and evaporating absolute ethanol 2-3 times.

-

Add absolute ethanol in a proportion of 4 mL per gram of lactulose present.

-

Boil the mixture under reflux for 3 hours.

-

Cool the mixture and agitate at 60°C for 4 hours to enlarge the crystals.

-

Filter the cooled mixture, wash the crystals with pre-cooled solvent, and dry them in a vacuum oven at 50°C for 3 hours. A crystallization yield of 90% with a purity of 99.2% can be achieved.[9][17]

-

Method 2: Chromatographic Purification using Boron Resin

-

Materials: Lactulose syrup, Bifunctionalised boron resin, Acid solution (e.g., HCl).

-

Procedure:

-

Pass an aqueous lactulose solution (5-40% carbohydrates) through a column containing a bifunctionalised boron resin.

-

The lactulose is selectively retained by the resin.

-

Elute the impurities, such as lactose and galactose, with water.

-

Subsequently, elute the purified lactulose from the resin using an acid solution.[9][18]

-

Structural Analysis of this compound

The precise three-dimensional structure of this compound is crucial for understanding its chemical properties and biological functions. Several analytical techniques are employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of lactulose in solution.

-

Sample Preparation: Dissolve a known amount of lactulose in a suitable deuterated solvent, such as water (D₂O).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).

-

Data Analysis: Assign the proton and carbon signals to the respective atoms in the galactose and fructose moieties of the lactulose molecule. The anomeric protons and carbons are particularly informative for identifying the different isomers present in solution.

The ¹³C CPMAS NMR spectrum of lactulose trihydrate has been used to identify the crystalline isomer as the β-furanose form.[12]

¹H-¹³C HSQC Spectral Data (in D₂O at 600 MHz, pH 7.00) [19]

| ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 4.55 | 103.53 |

| 4.45 | 105.60 |

| 4.28 | 77.56 |

| 4.24 | 86.82 |

| 4.20 | 69.57 |

| 4.12 | 80.16 |

| 4.02 | 82.75 |

| 4.01 | 65.71 |

| 3.92 | 71.39 |

| 3.91 | 68.93 |

| 3.79 | 63.99 |

| 3.76 | 63.92 |

| 3.74 | 65.72 |

| 3.72 | 66.65 |

| 3.71 | 78.12 |

| 3.67 | 75.52 |

| 3.59 | 73.65 |

| 3.58 | 65.39 |

| 3.57 | 66.65 |

| 3.56 | 73.52 |

X-Ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of this compound, including bond lengths, bond angles, and crystal packing.

-

Crystal Growth: Grow single crystals of lactulose, for example, as lactulose trihydrate.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays (e.g., CuKα radiation). Collect the diffraction data at a controlled temperature (e.g., room temperature).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

| Parameter | Value |

| Chemical Formula | C₁₂H₂₂O₁₁·3H₂O |

| Isomeric Form in Crystal | β-furanose |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.6251(3) |

| b (Å) | 12.8096(3) |

| c (Å) | 17.7563(4) |

| Pyranose Ring Conformation | ⁴C₁ chair |

| Furanose Ring Conformation | ⁴T₃ |

| O-5'-C-1'-O-1'-C-4 Torsion Angle (°) | 79.9(2) |

| C-1'-O-1'-C-4-C-5 Torsion Angle (°) | -170.3(2) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of lactulose and can be coupled with liquid chromatography (LC-MS/MS) for its quantification in complex matrices.

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., raffinose).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer 150 µL of the supernatant for LC-MS/MS analysis.[3]

-

-

Chromatographic Separation: Use a suitable column (e.g., HILIC-ZIC®) for separation.[20]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Monitor the specific precursor and product ion transitions for lactulose and the internal standard.[3][20]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lactulose | 341.2 | 160.952 |

Mechanism of Action: The Prebiotic Effect of this compound

This compound is not hydrolyzed by human intestinal enzymes and reaches the colon intact.[21][22] In the colon, it is selectively metabolized by the gut microbiota, particularly Bifidobacteria and Lactobacilli.[21] This fermentation leads to the production of short-chain fatty acids (SCFAs) such as lactic, acetic, and butyric acid, which lower the colonic pH.[21]

The beneficial effects of lactulose as a prebiotic stem from this microbial fermentation and include:

-

Modulation of Gut Microbiota: Promotes the growth of beneficial bacteria while inhibiting pathogenic species.[21]

-

Laxative Effect: The osmotic activity of lactulose and the production of SCFAs increase water content in the colon and stimulate peristalsis, alleviating constipation.[21][23]

-

Reduction of Blood Ammonia (B1221849): The acidic environment in the colon traps ammonia as ammonium (B1175870) ions (NH₄⁺), which are then excreted, a key mechanism in the treatment of hepatic encephalopathy.[21][23]

-

Enhanced Mineral Absorption: The lower colonic pH improves the absorption of minerals like calcium and magnesium.[21][24]

Visualizations

Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis and purification of lactulose.

Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of lactulose via transgalactosylation.

Mechanism of Action in the Gut

Caption: Prebiotic mechanism of action of lactulose in the colon.

References

- 1. Lactulose - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 5. US4536221A - Process for preparing lactulose from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]

- 6. US5071530A - Method of manufacturing lactulose - Google Patents [patents.google.com]

- 7. Efficient Continuous Production of Lactulose Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic production of lactulose and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CA1223254A - Lactulose purification process - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. Crystal structure and n.m.r. analysis of lactulose trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]

- 14. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Abstract 237 - Enzymatic synthesis of lactulose from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]

- 16. Lactulose synthesis - chemicalbook [chemicalbook.com]

- 17. EP0158148B1 - Lactulose purification process - Google Patents [patents.google.com]

- 18. data.epo.org [data.epo.org]

- 19. Lactulose | C12H22O11 | CID 11333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. prebioticassociation.org [prebioticassociation.org]

The Core Mechanism of A-Lactulose in Reshaping the Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose (B1674317), a synthetic disaccharide, has long been recognized for its clinical efficacy in treating constipation and hepatic encephalopathy. Its primary mechanism of action is rooted in its role as a prebiotic, profoundly influencing the composition and metabolic output of the gut microbiota. This technical guide provides a comprehensive examination of the molecular and microbial processes that underpin the effects of lactulose. Through a detailed analysis of its fermentation by commensal bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the intricate network of microbial cross-feeding, we elucidate how lactulose drives a shift towards a healthier gut ecosystem. This guide synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its effects, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: Lactulose as a Prebiotic Modulator

Lactulose, a synthetic sugar composed of galactose and fructose, is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[1] There, it serves as a selective substrate for a specific consortium of gut bacteria, most notably Bifidobacterium and Lactobacillus species, classifying it as a prebiotic.[2][3][4] The fermentation of lactulose by these beneficial microbes initiates a cascade of events that collectively contribute to its therapeutic effects. These include a significant alteration in the gut microbial landscape, the production of beneficial metabolites, and the inhibition of pathogenic bacteria.[2][3][5]

The Impact of Lactulose on Gut Microbiota Composition

The administration of lactulose consistently leads to a significant increase in the abundance of beneficial bacteria, a phenomenon often referred to as the "bifidogenic effect."[2][6] This selective stimulation is a cornerstone of its mechanism of action.

Quantitative Changes in Microbial Populations

Numerous in vitro and in vivo studies have quantified the impact of lactulose on the gut microbiota. The following tables summarize key findings from this research.

| Table 1: Effect of Lactulose on Bifidobacterium Abundance | ||||

| Study Type | Dosage | Duration | Baseline (log10 CFU/g) | Post-intervention (log10 CFU/g) |

| In vivo (Human) | 3 g/day | 2 weeks | 9.7 ± 0.1 | 10.4 ± 0.1 |

| In vivo (Human) | 10 g/day | 6 weeks | 8.25 ± 0.53 | 9.54 ± 0.28 |

| In vivo (Human) | 1 g/day | 2 weeks | 9.93 ± 0.57 | 10.10 ± 0.40 |

| In vivo (Human) | 2 g/day | 2 weeks | 9.95 ± 0.63 | 10.23 ± 0.53 |

| In vivo (Human) | 4 g/day | 2 weeks | 17.4% (relative abundance) | 26.7% (relative abundance) |

| In vitro | - | - | - | 3.0 log CFU increase |

Data compiled from multiple sources.[1][2][5][7]

| Table 2: Effect of Lactulose on Lactobacillus Abundance | |||

| Study Type | Dosage | Duration | Change in Abundance |

| In vitro | - | - | 1.9 log CFU increase |

| In vitro | 5 g/day | 5 days | >50-fold increase |

| In vivo (Human) | - | - | No significant change in some studies |

Data compiled from multiple sources.[2][3][5][8]

Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of lactulose by gut bacteria leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate (B1210297), butyrate (B1204436), and lactate (B86563).[9][10] These metabolites are central to the physiological effects of lactulose.

The Role of SCFAs

-

Acetate: The most abundant SCFA produced from lactulose fermentation, acetate is utilized by other bacteria and absorbed into the bloodstream, where it can influence systemic processes.[2]

-

Butyrate: A crucial energy source for colonocytes, butyrate strengthens the gut barrier and has anti-inflammatory properties.[2]

-

Lactate: Produced by lactic acid bacteria, lactate can be converted to other SCFAs, such as butyrate, by other members of the microbiota.[2]

The production of these acids leads to a decrease in the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[2][11]

Quantitative SCFA Production

The following table summarizes the quantitative data on SCFA production following lactulose fermentation.

| Table 3: Effect of Lactulose on SCFA Production (In Vitro) | ||||

| Dosage | Duration | Total SCFAs (mmol) | Acetate (mmol) | Butyrate (mmol) |

| Control | 120 h | 332 ± 34 | - | - |

| 2 g/day | 120 h | 451 ± 3 | Increased | - |

| 3 g/day | 120 h | 399 ± 21 | Increased | Increased |

| 4 g/day | 120 h | 427 ± 76 | Increased | Increased |

| 5 g/day | 120 h | 471 ± 12 | Increased | Increased |

Data from an in vitro model of the human large intestine.[8]

Signaling Pathways and Cross-Feeding Mechanisms

The metabolic activity of primary lactulose fermenters initiates a complex web of interactions within the gut microbial community, a process known as cross-feeding.

Microbial Cross-Feeding

Bifidobacterium and Lactobacillus species primarily produce acetate and lactate from lactulose fermentation.[2] These metabolites are then utilized by other bacteria, such as Faecalibacterium prausnitzii and Roseburia species, to produce butyrate.[2][12] This metabolic interdependence highlights the broader impact of lactulose beyond the direct stimulation of primary fermenters.[12]

Gut-Brain Axis Communication

The gut microbiota and its metabolites, including SCFAs, play a crucial role in the bidirectional communication between the gut and the brain, known as the gut-brain axis.[13][14] Lactulose, by modulating the gut microbiota and SCFA production, can influence this axis. While the precise signaling pathways are still under investigation, it is hypothesized that SCFAs can cross the blood-brain barrier and influence neurotransmitter systems and neuroinflammation.[13]

References

- 1. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchopenworld.com [researchopenworld.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of lactulose on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Lactulose Improves Neurological Outcomes by Repressing Harmful Bacteria and Regulating Inflammatory Reactions in Mice After Stroke [frontiersin.org]

- 14. The effects of rifaximin and lactulose on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

A-Lactulose: A Comprehensive Technical Guide on its Biological Functions and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Lactulose, a synthetic disaccharide composed of fructose (B13574) and galactose, is a non-digestible carbohydrate with well-established therapeutic applications and significant prebiotic properties. Due to its unique chemical structure, it resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[1][2] In the colon, it is selectively fermented by the resident microbiota, leading to a cascade of physiological effects that extend beyond its primary use as a laxative and a treatment for hepatic encephalopathy. This technical guide provides an in-depth analysis of the biological functions and physiological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support further research and drug development.

Core Biological Functions and Physiological Effects

Osmotic Laxative Effect

The primary and most well-known function of lactulose (B1674317) is its osmotic laxative effect. By reaching the colon undigested, lactulose and its fermentation products increase the osmotic pressure within the intestinal lumen.[3][4] This osmotic gradient draws water into the colon, which softens the stool and increases its volume, thereby promoting bowel movements and alleviating constipation.[3][4] Clinical trials have consistently demonstrated the efficacy of lactulose in increasing stool frequency and improving stool consistency in patients with chronic constipation.[5][6]

Reduction of Blood Ammonia (B1221849) in Hepatic Encephalopathy

Lactulose plays a crucial role in the management of hepatic encephalopathy (HE), a neuropsychiatric syndrome associated with severe liver disease and elevated blood ammonia levels.[1][7] Its therapeutic effect in HE is multifactorial:

-

Acidification of the Colon: Fermentation of lactulose by colonic bacteria produces short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid, which lower the pH of the colon.[2][8]

-

Ammonia Trapping: The acidic environment promotes the conversion of ammonia (NH3) to the non-absorbable ammonium (B1175870) ion (NH4+).[2][9] This "trapping" of ammonia in the colon prevents its absorption into the bloodstream and facilitates its excretion in the feces.[2][9]

-

Modulation of Gut Microbiota: Lactulose favors the growth of non-urease-producing bacteria, such as Lactobacillus and Bifidobacterium, while suppressing urease-producing bacteria that contribute to ammonia production.[8]

-

Cathartic Effect: The laxative effect of lactulose also helps to reduce the production and absorption of ammonia by decreasing colonic transit time.[4]

Clinical studies have shown that lactulose therapy can decrease blood ammonia levels by 25% to 50%, leading to improvements in the mental state of patients with HE.[10]

Prebiotic Effects and Modulation of Gut Microbiota

Lactulose is a well-established prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[11][12] Numerous studies have demonstrated that lactulose intake leads to a significant increase in the populations of Bifidobacterium and Lactobacillus species.[7][13][14] This bifidogenic effect contributes to a healthier gut microbial composition.[13]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of lactulose by the gut microbiota results in the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate (B1204436).[2][15][16] These SCFAs have a wide range of physiological effects:

-

Energy Source for Colonocytes: Butyrate is the preferred energy source for colon epithelial cells, playing a vital role in maintaining the health and integrity of the colonic mucosa.[15][17]

-

Anti-inflammatory and Immunomodulatory Effects: SCFAs can modulate immune responses in the gut.[18] Butyrate, for instance, has been shown to have anti-inflammatory properties.[18]

-

Regulation of Gene Expression: Butyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence the expression of genes involved in cell proliferation, differentiation, and apoptosis.[10][19]

Enhancement of Mineral Absorption

Several studies have shown that lactulose can enhance the absorption of minerals, particularly calcium and magnesium.[20][21][22] The proposed mechanism involves the SCFA-induced reduction of pH in the colon, which increases the solubility of these minerals and facilitates their absorption.[23]

Immunomodulatory Effects

The immunomodulatory effects of lactulose are largely attributed to the production of SCFAs and the modulation of the gut microbiota.[18] SCFAs can influence the activity of various immune cells.[24] Studies in animal models suggest that lactulose can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the physiological effects of this compound.

Table 1: Effect of this compound on Gut Microbiota Composition

| Study Population | Lactulose Dose | Duration | Key Findings | Reference |

| Healthy Japanese Adults | 4 g/day | 2 weeks | Significant increase in the percentage of Bifidobacterium in fecal microbiota (from 17.4% to 26.7%). | [14] |

| Healthy Volunteers | 10 g/day | 6 weeks | Significant increase in fecal Bifidobacterium counts. | [4] |

| Healthy Volunteers | 3 g/day | 2 weeks | Significant increase in Bifidobacterium and decrease in Clostridium perfringens and Bacteroidaceae. | [13] |

| C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. | [27] |

Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

| Study Population | Lactulose Dose | Duration | Key Findings | Reference |

| Healthy Volunteers | Not specified | Not specified | In vitro fermentation of lactulose primarily produces acetate. | [9] |

| C57BL/6J mice | Not specified | 3 weeks | Significant decrease in branched-chain SCFAs. No significant change in total SCFAs. | [27] |

| Patients with Irritable Bowel Syndrome | 10 g (single dose) | 90 minutes | Lower postprandial serum levels of total SCFAs, acetic acid, propionic acid, and butyric acid compared to healthy controls. | [9] |

Table 3: Effect of this compound on Mineral Absorption

| Study Population | Lactulose Dose | Duration | Key Findings | Reference |

| Healthy Adult Men | 2 g and 4 g | Single dose | Dose-dependent increase in urinary stable isotope ratios of 44Ca/40Ca and 25Mg/24Mg, indicating enhanced absorption. | [20][21][22] |

| Rats | Not specified | Not specified | Lactulose was more potent than lactose (B1674315) in stimulating Ca absorption. | [23] |

Experimental Protocols

Clinical Trial on Mineral Absorption (Adapted from Seki et al.)[20][21][22]

-

Study Design: Double-blind, randomized, crossover clinical trial.

-

Participants: 24 healthy adult male volunteers.

-

Intervention: Oral administration of test foods containing 0 g (placebo), 2 g (low-dose), or 4 g (high-dose) of lactulose, along with 300 mg of Calcium (containing 20 mg of 44Ca) and 150 mg of Magnesium (containing 28 mg of 25Mg).

-

Data Collection: Urine samples were collected for 8 hours following the ingestion of the test food.

-

Analytical Method: The ratios of stable isotopes in the urine (44Ca/40Ca and 25Mg/24Mg) were measured by inductively coupled plasma-mass spectrometry (ICP-MS) to assess mineral absorption.

Clinical Trial on Constipation (Adapted from a study on chronic constipation in children)[5]

-

Study Design: Randomized controlled trial.

-

Participants: 100 children with chronic constipation.

-

Intervention: Participants were randomly allocated to receive either lactulose or a placebo for 6 weeks.

-

Data Collection: Daily stool frequency, stool consistency (using the Bristol Stool Form Scale), abdominal pain, and flatulence were recorded at baseline and after 6 weeks of treatment.

-

Outcome Measures: The primary outcome was the change in daily stool frequency.

In Vivo Study on Gut Microbiota and SCFAs in Mice (Adapted from a study on C57BL/6J mice)[27]

-

Study Design: Animal intervention study.

-

Subjects: C57BL/6J mice.

-

Intervention: Mice were administered lactulose for 3 weeks.

-

Data Collection: Fecal samples were collected for gut microbiota and SCFA analysis.

-

Analytical Methods:

-

Gut Microbiota: 16S rRNA high-throughput sequencing was used to analyze the composition of the gut microbiota.

-

SCFAs: Gas chromatography-mass spectrometry (GC-MS) was used to measure the concentrations of SCFAs in the feces.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a multifaceted compound with a range of well-documented biological functions and physiological effects. Its utility extends far beyond its traditional use as a laxative. The prebiotic properties of lactulose, leading to the modulation of the gut microbiota and the production of beneficial SCFAs, are central to its diverse health benefits, including the management of hepatic encephalopathy, enhancement of mineral absorption, and potential immunomodulatory activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should continue to elucidate the intricate molecular mechanisms underlying its effects, particularly in the context of the gut-brain axis and immune regulation, to unlock new applications for this versatile molecule.

References

- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-chain free-fatty acid G protein-coupled receptors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized Clinical Trial on Treatment of Chronic Constipation by Traditional Persian Medicine Recommendations Compared to Allopathic Medicine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Low serum levels of short-chain fatty acids after lactulose ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinician.com [clinician.com]

- 16. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Lactulose on Calcium and Magnesium Absorption: A Study Using Stable Isotopes in Adult Men [jstage.jst.go.jp]

- 22. [PDF] Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men. | Semantic Scholar [semanticscholar.org]

- 23. Intestinal calcium absorption in rats is stimulated by dietary lactulose and other resistant sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Gut–lung axis in allergic rhinitis: microbial dysbiosis and therapeutic strategies [frontiersin.org]

- 25. Lactulose Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis [mdpi.com]

- 26. The potential role of lactulose pharmacotherapy in the treatment and prevention of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

A-Lactulose Fermentation by Colonic Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation pathways of A-Lactulose by colonic bacteria. It details the core metabolic processes, the key bacterial species involved, the resulting metabolites, and the experimental methodologies used to elucidate these pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, microbiology, and pharmacology.

Introduction to this compound and its Prebiotic Action

Lactulose (B1674317) is a synthetic disaccharide composed of galactose and fructose, connected by a β-1-4 glycosidic bond.[1] This linkage makes it resistant to hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[2][3][4][5] In the colon, lactulose is selectively metabolized by the resident microbiota, leading to its well-documented prebiotic effects.[2][3] These effects include the stimulation of beneficial bacteria, the production of advantageous metabolites, and the inhibition of pathogenic bacteria.[1][2][3] The fermentation of lactulose by colonic bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436), as well as gases such as hydrogen and carbon dioxide.[2][3][4][6] This metabolic activity leads to a reduction in colonic pH, which further influences the composition and function of the gut microbiota.[2][3][7]

Core Fermentation Pathways of this compound

The metabolism of lactulose by colonic bacteria is a multi-step process involving various enzymes and metabolic pathways. The initial and rate-limiting step is the cleavage of the β-1-4 glycosidic bond by the enzyme β-galactosidase, which is possessed by several gut bacteria.[8][9]

Primary Fermentation to Acetate and Lactate (B86563)

The primary fermenters of lactulose are bacteria that can directly utilize the disaccharide. Key among these are species of Bifidobacterium and Lactobacillus.[3][10][11][12] These bacteria metabolize lactulose to produce significant amounts of acetate and lactate.[2][6] Acetate is the most abundant SCFA produced from lactulose fermentation.[2][3]

Secondary Fermentation and Cross-Feeding for Butyrate Production

While primary fermenters like bifidobacteria and lactobacilli do not directly produce butyrate from lactulose, they play a crucial role in its formation through cross-feeding.[2][3] The acetate and lactate produced by these primary fermenters serve as substrates for other colonic bacteria, which then convert them into butyrate.[2][3] This cross-feeding mechanism is a vital aspect of the gut ecosystem's metabolic network. Butyrate is a critical energy source for colonocytes and has a key role in regulating gut permeability.[2][3]

The overall fermentation process can be visualized as follows:

Key Bacterial Genera and Species Involved

A diverse range of bacterial species in the colon can metabolize lactulose. While Bifidobacterium and Lactobacillus are the most well-studied and considered the primary beneficiaries of lactulose supplementation, other genera also play a role.[13][14]

| Bacterial Genus | Role in Lactulose Fermentation | Key Species |

| Bifidobacterium | Primary fermenter, produces acetate and lactate.[10][15] | B. adolescentis, B. animalis |

| Lactobacillus | Primary fermenter, produces lactate and acetate.[3][16] | L. acidophilus |

| Clostridium | Some species can ferment lactulose, contributing to SCFA production.[14] | C. perfringens |

| Bacteroides | Some species can utilize lactulose.[14] | B. fragilis |

| Streptococcus | Can ferment lactulose.[17] | |

| Enterococcus | Some species have been shown to utilize lactulose.[13] | E. faecium |

| Faecalibacterium | May be stimulated by lactulose, known for butyrate production.[8] | F. prausnitzii |

Quantitative Data on this compound Fermentation

The fermentation of lactulose leads to quantifiable changes in the gut microbiota composition and the production of metabolites. The following tables summarize key quantitative data from various studies.

Table 1: Changes in Bacterial Populations Following Lactulose Intervention

| Study Population | Lactulose Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |

| Healthy Adults | 10 g/day | 4 weeks | Significant increase | Not specified | [7] |

| Healthy Japanese Women | 1-3 g/day | 2 weeks | Increase of 0.17-0.28 log10 CFU/g | Not specified | [18] |

| Colitis Mice | 2% in diet | 14 weeks | Increased abundance | Increased abundance | [11] |

Table 2: Production of Short-Chain Fatty Acids from Lactulose Fermentation

| Experimental Model | Lactulose Concentration | Acetate Production | Propionate Production | Butyrate Production | Reference |

| In vitro fecal incubation | Not specified | Increased | Not specified | Increased (via cross-feeding) | [2][3] |

| In vitro fecal incubation with blood | Not specified | Increased | Decreased toxic SCFAs | Decreased toxic SCFAs | [19][20] |

| C57BL/6J mice | Not specified | Increased | Increased | Increased | [21] |

Table 3: Effect of Lactulose on Colonic pH

| Experimental Model | Lactulose Dosage/Concentration | pH Change | Reference |

| In vitro fecal incubation | Not specified | Decreased | [2][3] |

| In vitro fecal incubation | Not specified | Reduced | [22] |

Experimental Protocols

The study of this compound fermentation relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Batch Fermentation of Lactulose

This protocol is used to simulate the fermentation of lactulose by gut microbiota in a controlled laboratory setting.

Objective: To assess the impact of lactulose on microbial composition and SCFA production.

Materials:

-

Anaerobic chamber

-

Sterile fermentation vessels

-

Anaerobic phosphate-buffered saline (PBS)

-

Anaerobic fermentation medium (e.g., Gifu Anaerobic Medium)

-

Resazurin (B115843) (anaerobic indicator)

-

Lactulose solution (e.g., 10% w/v)

-

Pooled human fecal samples

-

Sterile cheesecloth

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing pooled fecal samples in anaerobic PBS. Filter the slurry through several layers of sterile cheesecloth.[23]

-

Fermentation Setup: Dispense the anaerobic fermentation medium into sterile fermentation vessels. Add resazurin to indicate anaerobic conditions (medium should be colorless).[23]

-

Inoculation: Inoculate the fermentation medium with the fecal slurry.

-

Substrate Addition: Add the lactulose solution to the experimental vessels to the desired final concentration (e.g., 1% w/v). Include a control vessel with no added lactulose.[23]

-

Incubation: Incubate the vessels under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling: Collect samples at various time points for analysis.

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Objective: To quantify the concentrations of acetate, propionate, and butyrate in fermentation samples.

Procedure:

-

Sample Preparation: Centrifuge fermentation samples to pellet bacterial cells. Filter-sterilize the supernatant.[23]

-

Derivatization (Optional but common): Acidify the supernatant and extract SCFAs with an organic solvent (e.g., diethyl ether). Derivatize the SCFAs to make them volatile for GC analysis.

-

GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column for SCFA separation.[23]

-

Quantification: Prepare a standard curve with known concentrations of acetate, propionate, and butyrate. Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve.[23]

Microbial Composition Analysis by 16S rRNA Gene Sequencing

Objective: To determine the changes in the microbial community composition in response to lactulose.

Procedure:

-

DNA Extraction: Extract total DNA from fermentation samples using a commercial kit, which typically involves mechanical lysis (bead-beating) of bacterial cells.[18][23]

-

PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. Perform PCR in triplicate for each sample.[18][23]

-

Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing library according to the platform's guidelines (e.g., Illumina MiSeq). Sequence the pooled libraries.[23]

-

Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality sequences. Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy. Perform statistical analysis to identify differentially abundant taxa between lactulose-treated and control groups.[18]

Bacterial Signaling and Regulatory Pathways

The metabolism of lactulose in colonic bacteria is a regulated process. While detailed signaling pathways for lactulose are not as extensively studied as those for other sugars like lactose (B1674315), some general principles of carbohydrate metabolism apply. The presence of lactulose can induce the expression of genes encoding for β-galactosidase and transporters for the uptake of the disaccharide and its constituent monosaccharides.[13][24] The regulation is likely subject to catabolite repression, where the presence of a preferred sugar source like glucose might inhibit the utilization of lactulose.

The production of SCFAs and the resulting decrease in pH can also act as signals that modulate the metabolic activity and gene expression of the gut microbiota. For instance, the acidic environment can inhibit the growth of pH-sensitive pathogenic bacteria.[2][3]

Conclusion

This compound serves as a valuable prebiotic, selectively fermented by beneficial colonic bacteria to produce health-promoting metabolites, primarily short-chain fatty acids. The fermentation process, driven by key genera such as Bifidobacterium and Lactobacillus, leads to a healthier gut environment characterized by a lower pH and an increased abundance of beneficial microbes. The cross-feeding interactions that result in the production of butyrate highlight the complexity and cooperativity of the gut microbial ecosystem. The experimental protocols outlined in this guide provide a framework for further research into the intricate mechanisms of lactulose fermentation and its implications for human health and drug development.

References

- 1. prebioticassociation.org [prebioticassociation.org]

- 2. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Lactulose? [synapse.patsnap.com]

- 6. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prebiotic potential of lactulose: A review [phytopharmajournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Prebiotic galactooligosaccharides production from lactose and lactulose by Lactobacillus delbrueckii subsp. bulgaricus CRL450 - Food & Function (RSC Publishing) DOI:10.1039/D0FO00942C [pubs.rsc.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The fermentation of lactulose by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bifidobacteria metabolize lactulose to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactulose, lactic acid bacteria, intestinal microecology and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulatory effect of lactulose on intestinal flora and serum metabolites in colitis mice: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microbiologyresearch.org [microbiologyresearch.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Lactulose in vivo: A Technical Guide

1. Introduction

Lactulose (B1674317) is a synthetic disaccharide composed of galactose and fructose, linked by a β-1,4-glycosidic bond.[1][2] It is not hydrolyzed by human intestinal enzymes, a key characteristic that dictates its pharmacokinetic profile and mechanism of action.[1][3] Clinically, lactulose is primarily utilized as an osmotic laxative for the treatment of chronic constipation and as a cornerstone therapy for the prevention and treatment of hepatic encephalopathy (HE).[1][2] Its therapeutic effects are not derived from systemic action but from its localized activity within the gastrointestinal tract, specifically the colon. This guide provides an in-depth examination of the in vivo pharmacokinetics, metabolism, and associated experimental methodologies for lactulose, tailored for researchers and drug development professionals.

2. Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of lactulose is unique, characterized by minimal systemic absorption and extensive metabolism by the gut microbiota.

2.1. Absorption Lactulose is poorly absorbed from the gastrointestinal tract because humans lack the necessary enzymes in the small intestine to break down the galactose-fructose bond.[1][3] Consequently, it travels to the colon largely unchanged.[1] Studies have shown that less than 3% of an orally administered dose is absorbed systemically.[1] More recent investigations using radiolabeled lactulose have quantified this absorption to be less than 0.4% in healthy adults.[4]

2.2. Distribution Due to its negligible absorption, lactulose's distribution is effectively confined to the lumen of the gastrointestinal tract.[5][6] It remains within the bowel, where it exerts its primary pharmacological effects.[6]

2.3. Metabolism The metabolism of lactulose is almost exclusively carried out by the colonic microbiota.[1][7] Upon reaching the colon, bacteria ferment the disaccharide into various metabolites, primarily short-chain fatty acids (SCFAs) such as lactic acid, acetic acid, and small amounts of formic acid.[5][7] This fermentation process also produces gases, including hydrogen, methane, and carbon dioxide.[2][8] The absorbed fraction of lactulose is not metabolized systemically.[7]

2.4. Excretion The excretory pathways for lactulose are twofold. The vast majority of the drug, in the form of its bacterial metabolites (SCFAs), is eliminated in the feces.[5] The small, absorbed fraction of unchanged lactulose is excreted via the kidneys into the urine, typically within 24 hours of administration.[1][7]

3. Quantitative Pharmacokinetic Data

Systemic pharmacokinetic data for lactulose is limited due to its poor absorption. The table below summarizes key available parameters.

| Parameter | Value | Species | Reference |

| Bioavailability | < 3% (< 0.4% in some studies) | Human | [1][4] |

| Urinary Excretion | ≤ 3% of dose within 24 hours | Human | [1] |

| Elimination Half-life (t½) | ~2 hours (for absorbed fraction) | Human | [6] |

| Onset of Action (Constipation) | 24 - 48 hours | Human | [5] |

| Blood Ammonia (B1221849) Reduction (HE) | 25% - 50% | Human | [1] |

| Mean Plasma Concentration | 2220 ± 986 ng/mL (24h post 6.5g dose) | Human (Hemodialysis Patients) | [9] |

4. Core Metabolic Pathways and Mechanism of Action in Hepatic Encephalopathy

The primary therapeutic utility of lactulose in hepatic encephalopathy (HE) stems directly from its metabolism by gut bacteria, which collectively reduces the production and absorption of ammonia.

The mechanism involves several key steps:

-

Colonic Acidification : The bacterial fermentation of lactulose into SCFAs, predominantly lactic acid and acetic acid, significantly lowers the pH of the colon lumen.[10]

-

Ammonia Trapping : This acidic environment facilitates the conversion of diffusible, un-ionized ammonia (NH₃) into non-absorbable, ionized ammonium (B1175870) (NH₄⁺).[3][11] This "trapping" prevents ammonia from entering the portal circulation.

-

Microbiota Modulation : Lactulose acts as a prebiotic, promoting the growth of beneficial, non-urease-producing bacteria like Lactobacillus and Bifidobacterium.[3] This shifts the gut microbiome away from ammonia-producing, urease-positive bacteria.[8]

-

Cathartic Effect : The osmotic activity of lactulose and its metabolites draws water into the colon, increasing stool volume and transit speed.[10] This accelerated transit reduces the time available for ammonia absorption and facilitates the excretion of trapped ammonium.[8][10]

5. Experimental Methodologies

The study of lactulose in vivo requires specialized protocols that account for its minimal absorption and primary action within the gut.

5.1. In Vivo Pharmacokinetic Study Protocol (Animal Model) Pharmacokinetic studies in animal models, such as beagle dogs, are common for evaluating formulations.[12]

-

Subjects : Healthy adult beagle dogs are often used. Animals are fasted overnight prior to dosing to standardize gastrointestinal conditions.

-

Dosing : A specific formulation of lactulose (e.g., as part of a colon-specific delivery system) is administered orally.[13][14]

-

Sample Collection : Blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Bioanalysis : Plasma concentrations of the drug (if lactulose is a component of a delivery system) or lactulose itself are quantified using a validated bioanalytical method, typically LC-MS/MS.[15][16]

-

Data Analysis : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the plasma concentration-time data.

5.2. Intestinal Permeability Assessment (Lactulose/Mannitol (B672) Test) This non-invasive test is widely used to assess small intestine bacterial overgrowth (SIBO) and intestinal permeability.[11][15]

-

Protocol :

-

The subject fasts for a minimum of 5-8 hours.[15]

-

An oral solution containing a known amount of lactulose (e.g., 5g) and a smaller, readily absorbed monosaccharide like mannitol (e.g., 1g) is ingested.[15]

-

Urine is collected over a specified period, typically 5 hours.[15][17] A preservative may be added to the collection container.[15]

-

The concentrations of both lactulose and mannitol in the collected urine are quantified.

-

-

Interpretation : Mannitol is easily absorbed by the small intestine, while lactulose is not. An elevated urinary lactulose-to-mannitol (L:M) ratio suggests increased intestinal permeability, as more of the larger lactulose molecule has passed through the intestinal barrier.

5.3. Bioanalytical Techniques for Quantification Accurate quantification of lactulose in biological matrices is critical. Several analytical methods have been developed and validated.

| Analytical Method | Principle | Sample Matrix | Advantages | Disadvantages | Reference |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Urine, Plasma | High sensitivity, high specificity, short run times. | Requires expensive equipment. | [15][16] |

| HPLC-RI | High-performance liquid chromatography with a refractive index (RI) detector. | Pharmaceutical Formulations, Urine | Good for quantifying multiple sugars simultaneously; does not require chromophores. | Lower sensitivity than MS; mobile phase limitations. | [18][19] |

| Spectrophotometry | Acid hydrolysis of lactulose followed by reaction with a reagent (e.g., resorcinol) to produce a colored product. | Pharmaceutical Formulations | Inexpensive, simple, rapid. | Lower specificity; susceptible to interference from other sugars. | [18] |

The in vivo profile of lactulose is defined by its resistance to human enzymatic digestion, leading to minimal systemic exposure and primary activity within the colon. Its metabolism is entirely dependent on the gut microbiota, which ferment it into SCFAs. This process underlies its therapeutic efficacy as both an osmotic laxative and an agent for reducing systemic ammonia in hepatic encephalopathy. Understanding these unique pharmacokinetic and metabolic properties, along with the specialized experimental protocols required for its study, is essential for the continued development and clinical application of lactulose-based therapies.

References

- 1. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lactulose Mechanism of Action, Dosage and Safety. [medicoverhospitals.in]

- 3. What is the mechanism of Lactulose? [synapse.patsnap.com]

- 4. Lactulose in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. drugs.com [drugs.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]

- 11. Lactulose - Wikipedia [en.wikipedia.org]

- 12. Effect of colonic lactulose availability on the timing of drug release onset in vivo from a unique colon-specific drug delivery system (CODES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on lactulose formulations for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. medrxiv.org [medrxiv.org]

- 18. chemijournal.com [chemijournal.com]

- 19. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

A-Lactulose: A Prebiotic Approach to Enhancing Mineral Absorption and Supporting Bone Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A-Lactulose, a synthetic disaccharide, is gaining significant attention for its prebiotic effects that extend beyond gut health to impart tangible benefits on mineral absorption and bone metabolism. This technical guide provides a comprehensive overview of the mechanisms, clinical evidence, and experimental methodologies related to the action of this compound. Through its fermentation by gut microbiota into short-chain fatty acids (SCFAs), this compound modulates the intestinal environment to favor the absorption of crucial minerals like calcium and magnesium. This enhanced mineral uptake, coupled with a potential to modulate inflammatory pathways, positions this compound as a promising agent in the development of therapies for bone health maintenance and the prevention of disorders like osteoporosis. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying biological processes.

Introduction

This compound is a non-digestible disaccharide composed of galactose and fructose.[1] Because it is not hydrolyzed by human intestinal enzymes, it reaches the colon intact, where it is selectively fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[2][3] This fermentation process is central to its physiological effects, which include not only its well-known laxative properties at higher doses but also a significant prebiotic effect at lower doses that enhances mineral absorption.[2][4] The implications of this for bone health are substantial, as adequate calcium and magnesium absorption is critical for maintaining bone mineral density.[2][4]

Mechanism of Action: From Gut Microbiota to Bone Metabolism

The primary mechanism by which this compound enhances mineral absorption is through the modulation of the gut microbiota and the subsequent production of SCFAs.[2][5] This process creates a more acidic environment in the colon, which increases the solubility of calcium and magnesium salts, thereby facilitating their absorption.[2][4]

Signaling Pathway for Enhanced Mineral Absorption

The fermentation of this compound by colonic bacteria initiates a cascade of events leading to increased mineral uptake. The key steps are outlined below:

Caption: this compound fermentation pathway enhancing mineral absorption.

Impact on Bone Health: Beyond Mineral Absorption

Recent studies in animal models suggest that this compound may also directly impact bone health by modulating the immune system. In ovariectomized mice, a model for postmenopausal osteoporosis, this compound was shown to suppress osteoclastogenesis, the process of bone resorption.[6][7] This effect is potentially mediated by a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, influenced by the increased production of SCFAs.[6]

Caption: this compound's potential immunomodulatory effect on bone health.

Quantitative Data from Clinical Studies

Several clinical trials have investigated the effects of this compound on mineral absorption. The findings are summarized in the tables below.

Table 1: Effect of this compound on Calcium Absorption

| Study Population | This compound Dose | Duration | Key Findings | Significance | Reference |

| 24 Healthy Men | 4 g/day | Single Dose | Significant increase in urinary 44Ca/40Ca ratio vs. placebo. | p<0.01 | [8][9] |

| 12 Postmenopausal Women | 5 g/day | 9 days | Mean absorption increased from 27.7% to 30.0%. | Not statistically significant | [10] |

| 12 Postmenopausal Women | 10 g/day | 9 days | Mean absorption increased from 27.7% to 32.2%. | p<0.01 | [10] |

Table 2: Effect of this compound on Magnesium Absorption

| Study Population | This compound Dose | Duration | Key Findings | Significance | Reference |

| 24 Healthy Men | 2 g/day | Single Dose | Significant increase in urinary 25Mg/24Mg ratio vs. placebo. | p<0.01 | [8][9] |

| 24 Healthy Men | 4 g/day | Single Dose | Significant increase in urinary 25Mg/24Mg ratio vs. placebo. | p<0.01 | [8][9] |

Experimental Protocols

The gold standard for assessing mineral absorption in human subjects involves the use of stable isotopes in a randomized, double-blind, placebo-controlled crossover study design.[5]

Stable Isotope Method for Mineral Absorption

A detailed methodology for a typical clinical trial is as follows:

-

Subject Recruitment: A cohort of healthy volunteers is recruited based on specific inclusion and exclusion criteria.[5]

-

Study Design: A randomized, double-blind, crossover design is employed. Participants are randomly assigned to receive the investigational product (e.g., this compound at varying doses) or a placebo for a defined period.[5][8] A washout period separates each treatment arm.[2]

-

Test Meal Administration: On the day of the test, subjects consume a standardized meal containing the assigned dose of this compound or placebo. The meal is fortified with a known amount of the mineral of interest (e.g., calcium carbonate) enriched with a stable isotope (e.g., 44Ca).[2][8]

-

Intravenous Isotope Administration: Shortly after the test meal, a different stable isotope of the same mineral (e.g., 48Ca) is administered intravenously.[10]

-

Sample Collection: Urine samples are collected over a specified period (e.g., 8-36 hours) following the administration of the isotopes.[8][10]

-

Isotope Ratio Analysis: The ratios of the stable isotopes (e.g., 44Ca/40Ca) in the urine are measured using inductively coupled plasma-mass spectrometry (ICP-MS).[8][9]

-

Calculation of Fractional Absorption: The fractional absorption of the orally administered mineral is calculated based on the urinary excretion of the oral and intravenous isotopes.

Caption: Experimental workflow for a stable isotope mineral absorption study.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a prebiotic that can significantly enhance the absorption of calcium and magnesium. This effect is dose-dependent and has been demonstrated in various study populations. The underlying mechanism, driven by the microbial production of SCFAs, is well-established. Furthermore, emerging preclinical evidence suggests a direct beneficial effect on bone health through immunomodulation, which warrants further investigation in human clinical trials.

For researchers and drug development professionals, this compound presents a compelling opportunity. Future research should focus on:

-

Long-term studies to assess the impact of this compound on bone mineral density and fracture risk in at-risk populations, such as postmenopausal women.[2][4]

-

Elucidating the precise molecular signaling pathways through which SCFAs modulate osteoclast and osteoblast activity.

-

Investigating the optimal dosage and formulation of this compound for maximizing its effects on mineral absorption and bone health.

-

Exploring the synergistic effects of this compound with other bone-health-promoting agents, such as vitamin D and calcium supplements.[4]

By continuing to explore the multifaceted benefits of this compound, the scientific community can unlock its full potential in the development of novel strategies for the prevention and treatment of bone-related disorders.

References

- 1. [Milk, Daily products and Bone health.The effect of lactulose on bone health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Lactulose Suppresses Osteoclastogenesis and Ameliorates Estrogen Deficiency-Induced Bone Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactulose Suppresses Osteoclastogenesis and Ameliorates Estrogen Deficiency-Induced Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Lactulose on Calcium and Magnesium Absorption: A Study Using Stable Isotopes in Adult Men [jstage.jst.go.jp]

- 10. Lactulose stimulates calcium absorption in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prebiotic Powerhouse: A Technical Guide to the Antitoxic and Anticarcinogenic Mechanisms of A-Lactulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Lactulose, a synthetic disaccharide composed of fructose (B13574) and galactose, is a well-established therapeutic agent primarily known for its efficacy in treating constipation and hepatic encephalopathy. Beyond these applications, a growing body of evidence highlights its significant potential in oncology and toxicology, primarily driven by its profound effects on the gut microbiome and host physiology. This technical guide provides an in-depth exploration of the antitoxic and anticarcinogenic properties of this compound, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from preclinical and clinical studies.

Anticarcinogenic Effects of this compound

This compound exerts its anticarcinogenic effects through a multi-faceted mechanism, primarily centered on its role as a prebiotic. By resisting digestion in the upper gastrointestinal tract, it reaches the colon intact, where it is fermented by gut bacteria into various metabolites, most notably short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate.[1] These metabolites are key players in mediating the anticancer activities of lactulose (B1674317).

Modulation of the Gut Microbiota

Lactulose selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the proliferation of pathogenic bacteria.[2][3] This shift in the microbial landscape contributes to a less carcinogenic gut environment.

Production of Anticancer Metabolites (SCFAs)

The fermentation of lactulose leads to the production of SCFAs, which have demonstrated potent antineoplastic properties.[4] Butyrate, in particular, is a well-characterized histone deacetylase (HDAC) inhibitor that can modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[4][5]

Immunomodulatory Effects

Lactulose and its derived SCFAs have a profound impact on the host's immune system, enhancing its ability to combat cancer. This includes bolstering CD8+ T cell-mediated tumor control and potentiating the efficacy of immune checkpoint inhibitors like anti-PD-L1 therapy.[6]

Reduction of Pro-carcinogenic Compounds

By lowering the colonic pH, lactulose inhibits the conversion of primary bile acids into carcinogenic secondary bile acids.[7][8] This acidification of the colonic contents creates an environment less favorable for the survival of putrefactive bacteria that produce other pro-carcinogenic compounds.

Signaling Pathways Implicated in Anticarcinogenic Effects

The anticarcinogenic effects of this compound, mediated by SCFAs, involve the modulation of several key signaling pathways in cancer cells:

-

mTOR Signaling: SCFAs have been shown to suppress the mTOR signaling pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[9][10] This is achieved, in part, through the upregulation of the lncRNA RMST, which in turn increases the expression of the mTOR inhibitor TSC2.[9][10]

-

MAPK Signaling: The MAPK pathway, which is involved in cell proliferation, differentiation, and survival, is another target of SCFAs. Butyrate has been found to suppress the proliferation and migration of colon cancer cells by regulating this pathway.[11]

-

NF-κB Signaling: The pro-inflammatory NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Lactulose has been shown to inhibit NF-κB activation, thereby reducing inflammation-driven carcinogenesis.[12][13][14]

-

cGAS-STING Signaling: SCFAs can induce DNA damage in cancer cells, leading to the activation of the cGAS-STING pathway.[15][16] This pathway plays a crucial role in the innate immune response to cancer by promoting the production of type I interferons and enhancing anti-tumor immunity.[15][17]

Diagram 1: this compound's Anticarcinogenic Mechanisms of Action

Caption: this compound's anticarcinogenic effects are mediated by gut microbiota modulation.

Diagram 2: SCFA-Mediated Inhibition of mTOR Signaling